molecular formula C11H17N B8690734 4-Methyl-2-pentylpyridine CAS No. 84625-54-7

4-Methyl-2-pentylpyridine

Cat. No.: B8690734
CAS No.: 84625-54-7
M. Wt: 163.26 g/mol
InChI Key: FILVPVLQGMBYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-pentylpyridine (CAS 84625-54-7) is a high-purity chemical compound provided for research and development purposes. With a molecular formula of C11H17N and a molecular weight of 163.26 g/mol, this 2,4-disubstituted pyridine is characterized by its logP of approximately 3.54, indicating significant hydrophobicity . Its primary research value lies in its application as a key ingredient in perfumery and fragrance development, where it is utilized to impart specific olfactory notes . For analytical chemists, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This compound is classified as "information only" and is not intended for use in fragrances, flavors, or personal care products . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

CAS No.

84625-54-7

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

4-methyl-2-pentylpyridine

InChI

InChI=1S/C11H17N/c1-3-4-5-6-11-9-10(2)7-8-12-11/h7-9H,3-6H2,1-2H3

InChI Key

FILVPVLQGMBYPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=CC(=C1)C

Origin of Product

United States

Scientific Research Applications

Olfactory Receptor Modulation

One of the significant applications of 4-methyl-2-pentylpyridine is its effectiveness as an olfactory receptor antagonist. Research indicates that this compound can inhibit the sensory perception of malodors, making it valuable in consumer products such as air fresheners and cleaning agents. Specifically, it has been shown to suppress the perception of unpleasant odors associated with kitchens, laundry, bathrooms, tobacco, and pets .

Case Study: Malodor Suppression

  • Objective : To evaluate the effectiveness of this compound in masking malodors.
  • Method : Live neuron assays were conducted to assess the antagonistic effects against specific malodor targets like butyric acid and p-cresol.
  • Results : The compound demonstrated significant inhibition of olfactory receptors associated with these malodors, suggesting its potential as a key ingredient in odor-masking formulations .

Food Flavor Technology

In food science, this compound is utilized for its flavor-enhancing properties. It serves as a substitute for more irritating natural extracts, particularly in perfumery applications where it can replicate the desired scent profiles without adverse effects .

Flavor Profile Enhancement

  • Application : Used in flavor formulations to improve taste and aroma.
  • Benefits : Provides a more palatable alternative to traditional flavoring agents that may cause irritation or allergic reactions.
  • Research Findings : Studies have shown that this compound can effectively enhance flavor profiles in various food products while maintaining safety standards .

Agricultural Applications

This compound has also been explored for its potential use in agriculture, particularly as an intermediate in the synthesis of herbicides and insecticides. Its chemical structure allows it to play a role in developing effective agricultural chemicals that target specific pests while minimizing environmental impact .

Case Study: Herbicide Development

  • Objective : To assess the efficacy of this compound in herbicide formulations.
  • Method : Field trials were conducted to evaluate its effectiveness against common agricultural pests.
  • Results : The compound exhibited promising results in reducing pest populations without significant toxicity to non-target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methyl-2-pentylpyridine with structurally or functionally related pyridine derivatives, focusing on molecular properties, synthesis methods, and biological/toxicological profiles.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity/Applications Hazard Profile
This compound C₁₁H₁₇N 167.26 4-methyl, 2-pentyl Not explicitly detailed (alkylation inferred) Research applications (exact use unspecified) Moderate oral/inhalation toxicity; aquatic hazard
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine C₁₂H₂₀N₂S 240.36 4-methyl, 6-(methylthio-butyl), 2-amine Deprotection of pyrrole-protected precursor Nitric oxide synthase inhibition (potential therapeutic use) No explicit data; likely varies with substituents
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies (e.g., C₂₄H₁₈ClN₃) 466–545 Chloro, substituted phenyl, amino Multi-step coupling reactions Pharmacological agents (specific targets not stated) Higher molecular weight may influence solubility/toxicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₄N₄ 190.25 4-methyl, 6-piperidinyl, 2-amine Cyclocondensation and functionalization Drug design (therapeutic applications) No explicit hazard data; pyrimidines often low toxicity
4-Methyl-6-phenylpyrimidin-2-amine C₁₁H₁₁N₃ 185.23 4-methyl, 6-phenyl, 2-amine Suzuki coupling or condensation Pesticides, molecular recognition Structurally stable; phenyl group may enhance lipophilicity

Structural and Functional Insights

  • Amino Groups: Improve solubility and enable hydrogen bonding, critical for biological activity (e.g., nitric oxide inhibition in Compound 33). Halogens (e.g., chloro): Increase electrophilicity and reactivity, often seen in pharmacologically active compounds.
  • Synthesis Trends:

    • Deprotection (e.g., removal of pyrrole groups) and coupling reactions (e.g., Suzuki) are common for introducing complex substituents.
    • Alkylation methods are inferred for this compound, though exact protocols are unspecified.

Toxicity and Environmental Impact

  • This compound demonstrates higher acute inhalation toxicity (LC₅₀ = 3.95 mg/L) compared to many analogs, likely due to its volatile aerosol form.
  • Aquatic Toxicity: Pyridine derivatives with long alkyl chains (e.g., pentyl) show greater environmental persistence, as seen in its EC₅₀ of 5.71 mg/L for water fleas.
  • Amino- and Chloro-Substituted Analogs: These compounds may exhibit lower volatility but higher bioactivity, requiring tailored risk assessments.

Q & A

Q. How can researchers optimize the synthesis of 4-methyl-2-pentylpyridine to improve yield?

To optimize synthesis, focus on reaction conditions such as temperature, solvent selection, and catalyst efficiency. For pyridine derivatives, alkylation or condensation reactions are common. For example, analogous syntheses of substituted pyridines involve using dichloromethane as a solvent at controlled temperatures (20°C) and sodium hydroxide as a base . Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Adjust stoichiometric ratios of precursors (e.g., pentyl groups) and ensure inert atmospheres to minimize side reactions.

Q. What safety protocols are critical when handling this compound in the lab?

Refer to hazard assessments: this compound has an oral LD50 of 300–2,000 mg/kg and inhalation LC50 of 3.95 mg/L (aerosol) . Use NIOSH-certified respirators (P95 for low exposure; OV/AG/P99 for high exposure) and EN374-compliant gloves. Conduct reactions in fume hoods with secondary containment. Emergency measures include immediate decontamination with water and medical consultation for inhalation/ingestion .

Q. Which analytical methods are most reliable for characterizing this compound purity?

Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, comparing peaks to related pyridine derivatives (e.g., 4-methyl-2-pyridinol in ).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks and fragmentation patterns.

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Re-evaluate experimental conditions (e.g., solvent used in toxicity assays) and model organisms. For instance, water flea (EC50 = 5.71 mg/L) data may vary with pH or temperature. Cross-validate using multiple assays (e.g., Daphnia magna and zebrafish embryos) and consult regulatory guidelines (e.g., OECD 202/203) to resolve contradictions.

Advanced Research Questions

Q. What mechanistic insights exist for the environmental degradation of this compound?

Study photolytic and microbial degradation pathways. Pyridine derivatives often undergo hydroxylation or ring-opening under UV light. Use LC-QTOF-MS to identify intermediates and propose pathways. For microbial degradation, screen soil or wastewater isolates (e.g., Pseudomonas spp.) and monitor metabolite formation via <sup>13</sup>C isotopic tracing .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites. Use SMILES notation (e.g., CC1=NC=CC(=C1)N ) in software like Gaussian or ORCA. Simulate interactions with transition metals (e.g., Cu or Pd) to predict catalytic coupling efficiency. Validate models with experimental kinetic data.

Q. What strategies resolve spectral overlap in <sup>1</sup>H NMR analysis of pyridine derivatives?

Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, methyl groups in this compound may resonate near δ 2.5–3.0 ppm, distinguishable via NOESY correlations. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can further separate peaks .

Q. How do steric effects influence the biological activity of this compound analogs?

Design analogs with varied alkyl chain lengths (e.g., 2-hexyl vs. 2-pentyl) and test in receptor-binding assays. Molecular docking (AutoDock Vina) can predict binding affinities to targets like nicotinic acetylcholine receptors. Compare IC50 values to correlate steric bulk with activity .

Q. What are the challenges in quantifying this compound in environmental samples?

Matrix interference (e.g., humic acids in water) complicates extraction. Optimize solid-phase extraction (SPE) using C18 or HLB cartridges. Spike deuterated internal standards (e.g., d5-4-methyl-2-pentylpyridine) for LC-MS/MS quantification. Report limits of detection (LOD) below 1 ppb .

Q. How can researchers design structure-activity relationship (SAR) studies for novel pyridine derivatives?

Synthesize derivatives with systematic substitutions (e.g., halogenation at C4 or methylation at C2). Test in bioassays (e.g., antimicrobial or enzyme inhibition) and perform multivariate analysis (PCA or PLS) to identify key structural drivers. Publish raw data in repositories like Zenodo for reproducibility .

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